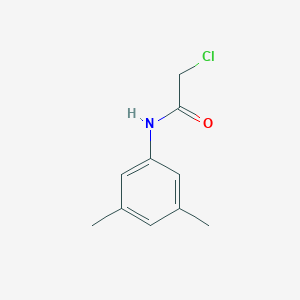

2-chloro-N-(3,5-dimethylphenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(3,5-dimethylphenyl)acetamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its study encompasses synthesis methods, molecular structure analysis, chemical reactions, and property evaluations.

Synthesis Analysis

The compound has been synthesized and studied alongside similar molecules. Experimental and quantum chemical investigations provide insight into the structural, thermodynamic, and vibrational characteristics of 2-chloro-N-(3,5-dimethylphenyl)acetamide and related molecules. The influence of substituents and the stability of various conformers have been determined through spectroscopic methods and computational studies (Arjunan et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been elucidated using X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. The conformation of the N—H bond and its interactions within the crystal structure highlight the compound's stable arrangement and intermolecular interactions (Gowda et al., 2007; Gowda et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of 2-chloro-N-(3,5-dimethylphenyl)acetamide focuses on its behavior under various conditions and its reactivity towards different reagents. Studies have also explored its potential as a precursor for further chemical modifications and the synthesis of related compounds.

Physical Properties Analysis

The physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide, such as melting point, solubility, and crystalline structure, have been characterized to understand its behavior in different environments and applications. These properties are crucial for determining its suitability for specific uses in chemical synthesis and material science.

Chemical Properties Analysis

Investigations into the chemical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide include its acidity, basicity, reactivity, and stability under various conditions. Studies employing spectroscopic techniques and computational chemistry have provided insights into its electronic structure, molecular orbitals, and potential chemical interactions (Arjunan et al., 2012).

Applications De Recherche Scientifique

Structural Analysis and Molecular Conformation

Research on 2-chloro-N-(3,5-dimethylphenyl)acetamide and related compounds focuses on their molecular structure and conformation, offering insights into their potential applications in scientific research. The conformation of the N—H bond in these compounds is often discussed in relation to their methyl substituents and chloro groups, affecting their molecular arrangement and interactions. For instance, studies reveal how these molecules are linked into infinite chains through N—H⋯O hydrogen bonding, highlighting their structural uniqueness (Gowda et al., 2007), (Gowda et al., 2009).

Potential Pesticide Applications

Significant attention has been given to the derivatives of 2-chloro-N-(3,5-dimethylphenyl)acetamide for their potential use as pesticides. The characterization of these N-derivatives through X-ray powder diffraction offers promising avenues for the development of novel organic compounds with pesticidal properties. This underscores the chemical's role in the synthesis of substances aimed at improving agricultural practices and pest management strategies (Olszewska et al., 2011).

Advanced Synthetic Processes

Researchers have also focused on the synthesis and structural elucidation of 2-chloro-N-(3,5-dimethylphenyl)acetamide derivatives, reflecting on their chemical reactivity and potential for forming complex molecular structures. For instance, the synthesis processes involve refluxing with specific reactants to achieve desired structural configurations, indicating the compound's versatility in organic synthesis (Ding et al., 2006). Such studies not only provide insights into the chemical's reactivity but also open up possibilities for its application in creating novel compounds with specific properties.

Chemical and Physical Properties

Explorations into the chemical and physical properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide derivatives reveal detailed information about their molecular geometry, hydrogen bonding patterns, and overall structural integrity. These investigations contribute to a deeper understanding of how such molecules interact at the atomic level, which is crucial for their application in various scientific domains, including material science and molecular engineering (Gowda et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

It is noted that the compound may have an impact on the respiratory system .

Biochemical Pathways

It is suggested that the compound may interfere with the synthesis of amino acids and proteins in plants, leading to growth inhibition .

Result of Action

The compound is noted to have an inhibitory effect on the growth of certain plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(3,5-dimethylphenyl)acetamide. It is recommended to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .

Propriétés

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

CAS RN |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the conformation of the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide?

A1: The research paper states that the C=O bond in 2-chloro-N-(3,5-dimethylphenyl)acetamide adopts an anti conformation relative to both the N-H bond and the C-Cl bond within the molecule. [] This conformational preference can influence the molecule's overall shape and its ability to interact with other molecules, including potential biological targets. Understanding the preferred conformation is crucial for studying structure-activity relationships and designing analogs with potentially modified biological activity.

Q2: How does the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide provide insights into its potential intermolecular interactions?

A2: The research highlights the presence of intermolecular N-H⋯O hydrogen bonds within the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide. [] These hydrogen bonds link individual molecules, forming supramolecular chains within the crystal lattice. This type of intermolecular interaction can influence the compound's physical properties, such as melting point and solubility, and may also play a role in its interactions with biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)

![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)